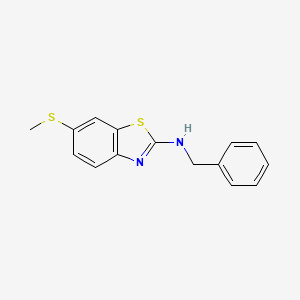

N-benzyl-6-(methylthio)-1,3-benzothiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-benzyl-6-(methylthio)-1,3-benzothiazol-2-amine, also known as NSC-707545, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer research.

Aplicaciones Científicas De Investigación

Antitumor Properties and Prodrug Development

A novel class of 2-(4-aminophenyl)benzothiazoles, related to N-benzyl-6-(methylthio)-1,3-benzothiazol-2-amine, has shown potent antitumor properties both in vitro and in vivo. These compounds induce and are metabolized by cytochrome P 450 1A1, leading to active metabolites. To overcome the limitations posed by drug lipophilicity, amino acid conjugation has been utilized, resulting in water-soluble, chemically stable prodrugs that revert to their parent amine in vivo. These prodrugs have demonstrated significant tumor growth retardation in breast and ovarian xenograft models, with manageable toxic side effects, suggesting their suitability for clinical evaluation (Bradshaw et al., 2002).

Catalytic C-H, N-H Coupling

The direct amination of azoles, including benzothiazole derivatives via catalytic C-H, N-H coupling, has been achieved using a copper catalyst. This process allows for the efficient synthesis of aminated products, contributing to the development of novel chemical entities with potential applications in pharmaceuticals and material science (Monguchi et al., 2009).

Synthesis and Anticancer Activity

The synthesis of novel heterocycles incorporating the benzothiazole moiety has led to compounds with significant in-vitro anticancer activity. This includes derivatives of 3-cyano-6,9-dimethyl-4-imino 2-methylthio 4H-pyrimido [2,1-b] [1,3] benzothiazole, which exhibited remarkable activity against various human cancer cell lines. Such findings underscore the potential of benzothiazole derivatives in the development of new anticancer agents (Waghmare et al., 2013).

Water-Soluble Lysyl- and Alanyl-Amide Prodrugs

Further exploration into the antitumor benzothiazoles has led to the synthesis of water-soluble L-lysyl- and L-alanyl-amide prodrugs of lipophilic antitumor 2-(4-aminophenyl)benzothiazoles. These prodrugs have shown good water solubility, stability, and in vivo degradation to their parent compound, with the lysyl-amide of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole selected for phase 1 clinical evaluation due to its pharmaceutical properties (Hutchinson et al., 2002).

Domino Condensation/S-arylation/Heterocyclization Reactions

Innovative synthetic routes have been developed for 2-N-substituted benzothiazoles, crucial core structures for pharmaceutical agents, through domino condensation/S-arylation/heterocyclization reactions. This copper-catalyzed three-component synthesis significantly simplifies the production process of these heterocycles, enhancing their applicability in drug development and other chemical industries (Ma et al., 2011).

Propiedades

IUPAC Name |

N-benzyl-6-methylsulfanyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2S2/c1-18-12-7-8-13-14(9-12)19-15(17-13)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSNOIMAMJPYPAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

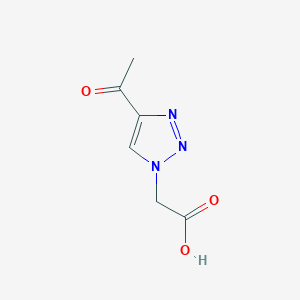

CSC1=CC2=C(C=C1)N=C(S2)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-6-(methylthio)-1,3-benzothiazol-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)carbamate](/img/structure/B2988870.png)

![1,7-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2988871.png)

![4-(4-fluoro-3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2988874.png)

![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione](/img/structure/B2988877.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2988878.png)

![1-[2-[(4-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2988884.png)